2-Ethoxy-3,4-difluoroaniline

Lipophilicity Drug Design ADME

2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) is a unique polysubstituted aniline building block whose specific ortho-ethoxy and 3,4-difluoro pattern cannot be replicated by generic analogs. This substitution critically modulates pKa, nucleophilicity, and logP (2.13), making it essential for synthesizing CNS-penetrant kinase inhibitors and tuned agrochemical actives. Procure this precise scaffold to maintain SAR integrity in your discovery programs.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 153653-27-1
Cat. No. B3105518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3,4-difluoroaniline
CAS153653-27-1
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C8H9F2NO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2,11H2,1H3
InChIKeyNUOCJEKHYYUWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1): Procurement Guide for a Fluorinated Aniline Building Block


2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) is a polysubstituted aromatic amine belonging to the class of 3,4-difluoroaniline derivatives [1]. The compound features a 2-ethoxy substituent ortho to the amino group, with fluorine atoms occupying the 3- and 4-positions of the benzene ring . This specific substitution pattern distinguishes it from other difluoroaniline analogs and imparts distinct electronic and steric properties . The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and agrochemical research, where its combination of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups enables tailored reactivity and physicochemical modulation of downstream molecules .

Why 2-Ethoxy-3,4-difluoroaniline Cannot Be Replaced by Unsubstituted or Mono-Fluoro Anilines


Generic substitution of 2-Ethoxy-3,4-difluoroaniline with simpler aniline derivatives is scientifically unsound due to the compound's unique electronic and steric profile . The presence of two ortho-fluorine substituents significantly alters the basicity (pKa) and nucleophilicity of the amino group compared to unsubstituted aniline or mono-fluoro analogs . The 2-ethoxy group further modulates the electron density on the aromatic ring, affecting both reactivity in cross-coupling reactions and the physicochemical properties (e.g., logP, solubility) of any derived molecules . Replacing this compound with, for example, 3,4-difluoroaniline or 2-ethoxy-4-fluoroaniline would result in a different regioisomeric or substitution pattern, fundamentally altering the structure-activity relationship (SAR) of downstream products .

Quantitative Differentiation of 2-Ethoxy-3,4-difluoroaniline from Key Analogs


Lipophilicity and Predicted Membrane Permeability vs. 3,4-Difluoroaniline and 2-Methoxy-3,4-difluoroaniline

The logP (octanol-water partition coefficient) of 2-Ethoxy-3,4-difluoroaniline is calculated to be 2.13, representing a moderate increase in lipophilicity compared to the parent 3,4-difluoroaniline (logP = 1.97-2.13) . This increase is attributable to the ethoxy substituent. In contrast, the methoxy analog (2-methoxy-3,4-difluoroaniline) has a lower calculated solubility (0.53 g/L) . The ethoxy group provides a balance between hydrophobicity and solubility, which is crucial for optimizing drug-like properties.

Lipophilicity Drug Design ADME

Molecular Weight and Hydrogen Bonding Capacity vs. 2-Ethoxy-4-fluoroaniline

2-Ethoxy-3,4-difluoroaniline possesses a molecular weight of 173.16 g/mol, which is approximately 18 g/mol higher than 2-ethoxy-4-fluoroaniline (155.17 g/mol) due to the additional fluorine atom . Both compounds have similar hydrogen bond donor/acceptor counts (1 donor, 2 acceptors). However, the difluoro substitution pattern provides a distinct electronic environment for the aromatic ring, influencing reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings .

Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Synthetic Utility as a Building Block for Heterocycles via Ortho-Directed Metalation

The 3,4-difluoro substitution pattern in anilines is known to facilitate ortho-directed metalation reactions [1]. Specifically, the presence of fluorine atoms can stabilize ortho-lithiated intermediates, allowing for regioselective functionalization at the 2-position (adjacent to the amino group) after protection . 2-Ethoxy-3,4-difluoroaniline, with its pre-installed ethoxy group, offers a unique starting point for further diversification. While direct comparative yield data for this specific compound is limited in the public domain, the class-level inference suggests that its substitution pattern is advantageous for synthesizing complex, polysubstituted aromatic scaffolds compared to non-fluorinated or mono-fluorinated analogs, which may undergo competitive lithiation pathways.

Synthetic Methodology C-H Functionalization Heterocycle Synthesis

Optimized Applications of 2-Ethoxy-3,4-difluoroaniline in Drug Discovery and Agrochemical Synthesis


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's balanced logP (2.13) and low molecular weight (173.16) make it an attractive building block for the synthesis of CNS-penetrant kinase inhibitors . The difluoroaniline core is a privileged scaffold in kinase inhibitor design, and the 2-ethoxy group can be leveraged to modulate potency and selectivity . Researchers can utilize this intermediate to prepare focused libraries of fluorinated heterocycles, exploring SAR around the ethoxy substituent.

Agrochemical Research: Synthesis of Novel Herbicides and Fungicides

Substituted anilines are key intermediates in the development of herbicides and fungicides . 2-Ethoxy-3,4-difluoroaniline can serve as a precursor to various agrochemical active ingredients, where the fluorine atoms enhance metabolic stability and environmental persistence, while the ethoxy group provides a handle for further functionalization or influences uptake by target organisms . Its use is particularly relevant in the synthesis of compounds targeting specific weed species or fungal pathogens.

Chemical Biology: Development of Fluorescent Probes and Affinity Labels

The amino group of 2-Ethoxy-3,4-difluoroaniline allows for facile conjugation to reporter groups (e.g., fluorophores, biotin) or reactive warheads . The unique electronic properties imparted by the fluorine and ethoxy substituents can be exploited to tune the photophysical properties of the resulting probes or to create selective covalent inhibitors for target engagement studies . This building block is valuable for constructing tool compounds to investigate biological pathways.

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